molecular formula C17H15FIN3O2 B11566721 2'-Iodosuccinanilic acid N'-(4-fluorobenzylidene)hydrazide

2'-Iodosuccinanilic acid N'-(4-fluorobenzylidene)hydrazide

Cat. No.: B11566721
M. Wt: 439.22 g/mol
InChI Key: MXCWTDRMZHORBR-RGVLZGJSSA-N
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Description

3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE typically involves the condensation of an appropriate hydrazine or hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity or altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Properties

Molecular Formula

C17H15FIN3O2

Molecular Weight

439.22 g/mol

IUPAC Name

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(2-iodophenyl)butanediamide

InChI

InChI=1S/C17H15FIN3O2/c18-13-7-5-12(6-8-13)11-20-22-17(24)10-9-16(23)21-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

MXCWTDRMZHORBR-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)F)I

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)F)I

Origin of Product

United States

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